molecular formula C7H9BrClN3 B3034677 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride CAS No. 2055841-13-7

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B3034677
CAS No.: 2055841-13-7
M. Wt: 250.52
InChI Key: CIGGBVYBDOOIHS-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H9BrClN3 and its molecular weight is 250.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of pyrimidine followed by the formation of the cyclopropane ring and subsequent amination. The final step involves the conversion of the free amine to its hydrochloride salt .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target, while the cyclopropane ring provides rigidity and spatial orientation . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3.ClH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGGBVYBDOOIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=N2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
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1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
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1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
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1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
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1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride

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